[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate
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Overview
Description
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carbamoyl group, and a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the carbamoyl group via a carbamoylation reaction. The final step involves esterification to attach the fluorene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The fluorene backbone provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate can be compared with other compounds that have similar functional groups or structural features:
Dichloroaniline: Similar in that it contains an aromatic ring with substituents, but differs in its specific functional groups and overall structure.
Ringer’s lactate solution: While not structurally similar, it is another example of a compound with diverse applications in medicine.
Steviol glycoside: Another compound with a complex structure and multiple functional groups, used primarily as a sweetener.
Biological Activity
The compound [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : Approximately 285.30 g/mol
- Chemical Structure : The compound features a fluorene backbone with a carbamoyl and oxazole substituent, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including those similar to this compound. The biological activity is influenced by the substituents on the aryl moiety.
Antimicrobial Spectrum
Research indicates that compounds with a fluorene nucleus exhibit significant antibacterial and antifungal activities. For instance:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Bacillus subtilis
These studies demonstrated that modifications in the structure can enhance activity against both planktonic and biofilm states of bacteria. The introduction of electron-withdrawing groups, such as chlorine or nitro groups, has been associated with increased antimicrobial efficacy .
Case Study: Synthesis and Testing
In a study conducted by researchers at the National Institutes of Health (NIH), new O-aryl-carbamoyl derivatives were synthesized and tested against various microbial strains. The results indicated:
Compound | Activity Against S. aureus | Activity Against C. albicans |
---|---|---|
Compound A | Strong | Moderate |
Compound B | Moderate | Strong |
Compound C | Weak | Weak |
The study concluded that structural modifications significantly affect biological activity, suggesting that further exploration could yield more potent antimicrobial agents .
The mechanism by which fluorene derivatives exert their antimicrobial effects is not fully understood but may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA replication or RNA transcription.
- Oxidative Stress Induction : The presence of reactive oxygen species (ROS) could lead to increased oxidative stress in microbial cells.
Anticancer Potential
In addition to antimicrobial properties, fluorene derivatives have shown promise in anticancer applications. A recent investigation into similar compounds revealed:
- In vitro Cytotoxicity : Compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound D | 5 | MCF-7 (Breast) |
Compound E | 10 | U87MG (Glioblastoma) |
These findings suggest that structural modifications could enhance anticancer activity, potentially leading to new therapeutic agents .
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 9-hydroxyfluorene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-12-10-17(22-27-12)21-18(23)11-26-19(24)20(25)15-8-4-2-6-13(15)14-7-3-5-9-16(14)20/h2-10,25H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHZPTPVJOIBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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